molecular formula C9H5F3N4O2 B13109885 4-(5-(Trifluoromethyl)-2H-tetrazol-2-yl)benzoic acid

4-(5-(Trifluoromethyl)-2H-tetrazol-2-yl)benzoic acid

Cat. No.: B13109885
M. Wt: 258.16 g/mol
InChI Key: XSGBGUDQFUDHCY-UHFFFAOYSA-N
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Description

4-(5-(Trifluoromethyl)-2H-tetrazol-2-yl)benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a tetrazole ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the formation of the desired product while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

4-(5-(Trifluoromethyl)-2H-tetrazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzoic acid moiety .

Scientific Research Applications

4-(5-(Trifluoromethyl)-2H-tetrazol-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-(Trifluoromethyl)-2H-tetrazol-2-yl)benzoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H5F3N4O2

Molecular Weight

258.16 g/mol

IUPAC Name

4-[5-(trifluoromethyl)tetrazol-2-yl]benzoic acid

InChI

InChI=1S/C9H5F3N4O2/c10-9(11,12)8-13-15-16(14-8)6-3-1-5(2-4-6)7(17)18/h1-4H,(H,17,18)

InChI Key

XSGBGUDQFUDHCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2N=C(N=N2)C(F)(F)F

Origin of Product

United States

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